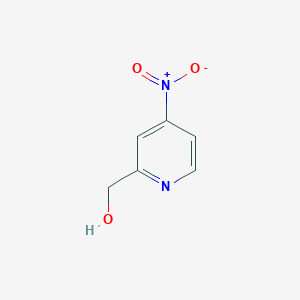

(4-Nitropyridin-2-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-nitropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-4-5-3-6(8(10)11)1-2-7-5/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSUHEWRFBAVHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563699 | |

| Record name | (4-Nitropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98197-88-7 | |

| Record name | (4-Nitropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Nitropyridin 2 Yl Methanol and Analogous Structures

Precursor Synthesis and Functional Group Introduction

The foundational step in synthesizing (4-Nitropyridin-2-yl)methanol is the creation of appropriately substituted pyridine (B92270) intermediates. This involves the strategic nitration of pyridine precursors followed by the introduction of the hydroxymethyl group.

Synthetic Routes to Nitro-Substituted Pyridine Intermediates

The introduction of a nitro group onto the pyridine ring is a key transformation. Direct nitration of pyridine itself is often low-yielding due to the deactivating effect of the nitrogen atom. Therefore, multi-step strategies involving activated precursors are commonly employed.

One prevalent method starts with the N-oxidation of a substituted pyridine, such as 2-methylpyridine (B31789), to form the corresponding N-oxide. The N-oxide is more susceptible to electrophilic nitration at the 4-position. For instance, the nitration of 2-methylpyridine N-oxide yields 2-methyl-4-nitropyridine (B19543) N-oxide. sigmaaldrich.com This intermediate is pivotal for further functionalization.

Another approach involves the nitration of picolinic acid N-oxide with a mixture of sulfuric acid and fuming nitric acid to produce 4-nitropicolinic acid N-oxide. umsl.edu The nitro group's position is directed by the electronic properties of the starting material.

A summary of common nitration strategies for pyridine precursors is presented below:

| Starting Material | Nitrating Agent | Product | Reference |

| 2-Methylpyridine N-oxide | Nitric Acid/Sulfuric Acid | 2-Methyl-4-nitropyridine N-oxide | sigmaaldrich.com |

| Picolinic acid N-oxide | Sulfuric Acid/Fuming Nitric Acid | 4-Nitropicolinic acid N-oxide | umsl.edu |

| 3,5-Dimethylpyridine | Nitric Acid/Sulfuric Acid | 3,5-Dimethyl-4-nitropyridine | |

| 2-Chloropyridine | Nitric Acid | 2-Chloro-5-nitropyridine (B43025) |

Strategies for Incorporating the Hydroxymethyl Functionality

Once the nitro-substituted pyridine intermediate is obtained, the next critical step is the introduction of the hydroxymethyl group at the 2-position. Several strategies have been developed to achieve this transformation.

From 2-Methyl-4-nitropyridine N-oxide: A common route to this compound involves the rearrangement of 2-methyl-4-nitropyridine N-oxide. Treatment with acetic anhydride (B1165640) leads to the formation of 2-acetoxymethyl-4-nitropyridine. oup.com This intermediate is then hydrolyzed, typically using an acid, to yield this compound. oup.com

Oxidation of a Methyl Group and Subsequent Reduction: An alternative strategy for analogous structures involves the oxidation of a methyl group at the 2-position to a carboxylic acid, which is then reduced to the hydroxymethyl group. For example, in the synthesis of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol, the methyl group of a precursor can be oxidized using a strong oxidizing agent like potassium permanganate (B83412), followed by reduction with a reagent such as lithium aluminum hydride.

Reduction of a Carboxylic Acid: If the precursor is a carboxylic acid, such as 4-nitropicolinic acid, a direct reduction can be employed. The reduction of 4-nitropicolinic acid can yield this compound. This method is advantageous as it directly installs the desired functionality.

Direct Hydroxymethylation: For some pyridine derivatives, direct hydroxymethylation is possible. This can be achieved using reagents like paraformaldehyde in the presence of a base. Visible light-induced hydroxymethylation of pyridine N-oxides using methanol (B129727) has also been reported as a method to introduce the hydroxymethyl group. acs.org

A summary of methods for introducing the hydroxymethyl group is provided in the table below:

| Precursor | Reagents | Product | Reference |

| 2-Methyl-4-nitropyridine N-oxide | 1. Acetic anhydride 2. HCl | This compound | oup.com |

| (3,5-Dimethyl-4-nitropyridin-2-yl)methyl precursor | 1. KMnO₄ 2. LiAlH₄ | (3,5-Dimethyl-4-nitropyridin-2-yl)methanol | |

| 4-Nitropicolinic acid | Reducing agent | This compound | |

| Pyridine N-oxides | Methanol, Photocatalyst | 2-Hydroxymethylated pyridines | acs.org |

Advanced Organic Synthesis Approaches

Modern synthetic chemistry offers more sophisticated methods for constructing molecules like this compound, focusing on efficiency and selectivity.

Regioselective Functionalization Techniques

Achieving the correct substitution pattern on the pyridine ring is a significant challenge. The electronic nature of the pyridine ring, with its electron-deficient character, dictates the positions susceptible to nucleophilic or electrophilic attack. The presence of a nitro group further influences this reactivity, making regioselective functionalization a key aspect of the synthesis.

The nitration of pyridine N-oxides is a prime example of regioselective synthesis, where the N-oxide group directs nitration primarily to the 4-position. Similarly, in the hydroxymethylation of 2-methyl-4-nitropyridine N-oxide, the rearrangement with acetic anhydride selectively functionalizes the methyl group at the 2-position. oup.com

Nucleophilic aromatic substitution (SNAr) is another powerful tool for regioselective functionalization. For instance, in the synthesis of analogs, a leaving group such as a halogen at a specific position on the nitropyridine ring can be selectively displaced by a nucleophile.

Stereoselective Synthetic Pathways (if applicable)

For the synthesis of this compound itself, which is an achiral molecule, stereoselective pathways are not directly applicable. However, if chiral centers were to be introduced into the side chain or on the pyridine ring of analogous structures, stereoselective methods would become crucial. This could involve the use of chiral catalysts or auxiliaries to control the formation of specific stereoisomers.

Catalytic Strategies in Synthesis

Catalysis plays an increasingly important role in the synthesis of functionalized pyridines, offering milder reaction conditions and improved efficiency. While direct catalytic routes to this compound are not extensively documented in the provided context, general catalytic methods for pyridine functionalization are relevant.

Transition metal catalysis, for example, is widely used for cross-coupling reactions to introduce various substituents onto the pyridine ring. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are employed to form carbon-carbon bonds on nitropyridine scaffolds, which can then be further elaborated to introduce the hydroxymethyl group. mdpi.com

Furthermore, catalytic reduction methods are important. The reduction of a nitro group to an amino group, or a carboxylic acid to an alcohol, often employs catalysts such as palladium on carbon (Pd/C) with a hydrogen source. umsl.edu

The development of novel catalytic systems continues to be an active area of research, with the aim of providing more direct and environmentally friendly routes to complex pyridine derivatives like this compound.

Metal-Catalyzed Transformations

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the functionalization of heterocyclic scaffolds like pyridine. thieme-connect.comnih.gov While direct metal-catalyzed synthesis of this compound is not extensively documented, several catalytic strategies are employed for the synthesis of substituted pyridines and related transformations that are applicable to its analogs. thieme-connect.comsioc-journal.cn

Key approaches include the direct C–H functionalization of the pyridine ring, which allows for the introduction of various substituents. nih.gov Transition metals such as palladium, rhodium, nickel, and copper are frequently used to catalyze these transformations, including alkylations, arylations, and acylations. thieme-connect.comsioc-journal.cnresearchgate.net For instance, palladium-catalyzed cross-coupling reactions are a common method for creating C-C bonds on the pyridine core. researchgate.net

In the context of analogous structures, metal catalysts are crucial for key transformations. The reduction of a nitro group to an amine, a common step in modifying such compounds, is often achieved using hydrogen gas with a palladium on carbon (Pd/C) catalyst. For example, the reduction of (5-Nitropyridin-2-yl)methanol to (5-aminopyridin-2-yl)methanol (B1592449) is accomplished in high yield using H₂ over 5 wt% Pd/C in ethanol, although careful control of pressure is necessary to prevent over-reduction. Similarly, ruthenium complexes have been synthesized from nitropyridine ligands, demonstrating the compatibility of the nitro-substituted ring with metal-based chemistry. mdpi.com

The following table summarizes representative metal-catalyzed reactions relevant to the modification of nitropyridine scaffolds.

| Reaction Type | Catalyst/Reagents | Substrate Example | Product Example | Yield | Reference |

| Nitro Group Reduction | H₂, 5 wt% Pd/C, Ethanol | (5-Nitropyridin-2-yl)methanol | (5-Aminopyridin-2-yl)methanol | 94% | |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂·CH₂Cl₂, Na₂CO₃ | Brominated medium-ring lactones | Aryl-substituted lactones | Good | acs.org |

| Ru-arene Complexation | Ruthenium(II) dichloro-p-cymene (B13764282) dimer | 2-Amino-3,5-dinitropyridine | Ru-arene-dinitropyridinylmethylene complex | 94% | mdpi.com |

Organocatalytic Methodologies

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful and often more sustainable alternative to metal catalysis. nih.gov While specific organocatalytic routes to this compound are not prominent, the principles of organocatalysis are applicable to key transformations of related nitroaromatic compounds.

A significant application is the reduction of aromatic nitro compounds. For example, a Wang resin-supported phenyl(2-quinolyl)methanol has been employed as an organocatalyst in the presence of NaBH₄ to reduce nitroarenes. acs.org This method often favors the formation of azo- and hydrazo-arenes, demonstrating a controlled condensation pathway. acs.org Such strategies could potentially be adapted for the selective reduction or transformation of the nitro group in nitropyridyl alcohols.

Furthermore, organocatalysts are increasingly used in multicomponent reactions (MCRs) to construct complex heterocyclic systems. nih.gov For example, glutamic acid, a biodegradable amino acid, has been successfully used as an organocatalyst for the MCR synthesis of dihydroquinazolinone derivatives. nih.gov This highlights the potential for using environmentally benign catalysts in the assembly of heterocyclic frameworks related to nitropyridines.

| Catalysis Type | Catalyst | Reaction | Relevance | Reference |

| Supported Organocatalysis | Wang resin-supported phenyl(2-quinolyl)methanol / NaBH₄ | Reduction of aromatic nitro compounds | Potential for selective reduction of the nitro group in nitropyridine scaffolds. | acs.org |

| Amino Acid Catalysis | Glutamic acid | Multicomponent synthesis of quinazolinones | Demonstrates the use of green catalysts for heterocyclic synthesis. | nih.gov |

Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient route to complex molecules. mdpi.comorganic-chemistry.org A particularly relevant MCR for the synthesis of nitropyridine derivatives is the three-component ring transformation (TCRT). kochi-tech.ac.jpnih.gov This method can be used to construct highly substituted nitropyridine frameworks that are otherwise difficult to access. acs.org

One such protocol involves the reaction of a dinitropyridone with an aldehyde and ammonium (B1175870) acetate (B1210297). acs.org By simply changing the aldehyde used, the substituent at the 3-position of the resulting 5-nitropyridine can be easily varied. This approach is practical as it uses stable, easy-to-handle solid ammonium acetate as the nitrogen source instead of ammonia (B1221849) gas. acs.org

The general scheme for this three-component reaction is as follows:

Reactants : 3,5-Dinitro-2-pyridone, an aldehyde (R-CHO), and ammonium acetate (NH₄OAc).

Process : The components are heated in a solvent such as ethanol.

Product : A 3-substituted 5-nitropyridine.

Cascade reactions, where a series of intramolecular transformations occur sequentially without isolating intermediates, also represent a powerful strategy. whiterose.ac.uk For instance, a tandem reaction starting from 2-chloro-3-nitropyridine (B167233) can be used to build imidazo[4,5-b]pyridine skeletons. nih.gov This process involves an initial SNAr reaction, followed by in-situ reduction of the nitro group and subsequent condensation to form the fused heterocyclic system. nih.gov Similarly, radical cascade reactions based on xanthates have been developed for the multicomponent formation of complex nitrogen heterocycles like pyrrolopyrimidines. nih.gov These advanced strategies underscore the potential for rapidly assembling complex molecular architectures from simple nitropyridine precursors. acs.org

Development of Efficient Industrial Synthesis Protocols

The transition from laboratory-scale synthesis to efficient industrial production requires a focus on safety, cost-effectiveness, scalability, and waste reduction. For nitropyridine derivatives, several process improvements have been developed. Patent literature describes multi-step processes for preparing various nitropyridine derivatives, starting from readily available materials like picolinic acid hydrochloride. google.com These processes often involve steps such as chlorination, amination, nitration, and subsequent functional group interconversions under controlled conditions. google.com

For analogous compounds like (3,5-Dimethyl-4-nitropyridin-2-yl)methanol, industrial synthesis protocols prioritize safety and efficiency through the use of continuous flow technology.

Key features of such an industrial protocol include:

Reactor Type : Tubular flow reactors equipped with distinct temperature-controlled zones are used for different reaction stages (e.g., nitration and hydroxymethylation).

Advantages : This setup provides superior heat dissipation compared to batch reactors, which is crucial for controlling highly exothermic nitration reactions. It also minimizes side reactions and allows for straightforward scalability.

Process Parameters : A pilot plant was able to achieve an 85% yield by carefully controlling the residence time (e.g., 30 minutes) and maintaining a precise temperature gradient, for instance from 0°C for nitration to 60°C for hydroxymethylation.

Waste Management : A critical component of an industrial process is the management of byproducts and waste streams. This can include distillation units to recover and recycle reagents like nitric acid.

These modern industrial approaches ensure a safer, more consistent, and higher-yielding production of nitropyridine intermediates compared to traditional batch processing.

Chemical Reactivity and Mechanistic Investigations

Reduction Chemistry of the Nitro Group

The reduction of the nitro group in (4-Nitropyridin-2-yl)methanol to an amino group is a pivotal transformation, opening pathways to a variety of functionalized pyridines. This reduction can be achieved through both catalytic hydrogenation and metal-free strategies.

Catalytic Hydrogenation Mechanisms and Selectivity

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. commonorganicchemistry.com For nitropyridine derivatives, this process is often carried out using catalysts like palladium on carbon (Pd/C) with hydrogen gas. vulcanchem.com The reaction mechanism generally involves the adsorption of the nitro compound onto the catalyst surface, followed by the sequential reduction of the nitro group to nitroso, hydroxylamino, and finally the amino group.

The selectivity of this reaction is a critical aspect, especially when other reducible functional groups are present in the molecule. For instance, in the presence of halogens, certain catalysts might lead to dehalogenation. rsc.org However, studies have shown that with careful selection of the catalyst and reaction conditions, selective reduction of the nitro group can be achieved. For example, platinum nanoparticles supported on carbon nanofibers have demonstrated high efficiency and selectivity in the reduction of functionalized nitroarenes, including those with halogen substituents. unimi.it Similarly, gum acacia-supported platinum colloids have been used for the selective hydrogenation of nitroaromatics in the presence of other sensitive groups. rsc.org

Transfer hydrogenation offers an alternative to using molecular hydrogen. This method utilizes a hydrogen donor in the presence of a catalyst. sci-hub.se Methanol (B129727), for instance, can serve as a green hydrogen source with a Pd/C catalyst for the transfer hydrogenation of nitroarenes. sci-hub.se This approach has been shown to be effective for the reduction of nitropyridines. sci-hub.se

Metal-Free Reduction Strategies and Kinetics

In recent years, metal-free reduction methods have gained attention as more sustainable alternatives. These strategies often employ boron-based reagents. One such method involves the use of bis(pinacolato)diboron (B136004) (B₂pin₂) in a methanol/water solvent system with a base like sodium hydroxide. doi.org This system has been shown to rapidly and chemoselectively reduce a variety of aromatic nitro compounds, including nitropyridines, to their corresponding amines at mild temperatures. doi.org The reaction is compatible with various functional groups such as halogens, hydroxymethyl, and amides. doi.org

Kinetic studies of metal-free reductions, for example using diboron (B99234) reagents, have indicated that the reaction often follows pseudo-first-order kinetics. researchgate.net The mechanism is believed to involve the cleavage of N-O bonds driven by the formation of strong B-O-B bonds. researchgate.net The presence of a Lewis base can be essential for activating the diboron reagent. researchgate.net

Another approach involves the use of organocatalysts. For instance, (2-pyridyl)phenyl methanol has been demonstrated to act as a hydrogen donor for the reduction of nitroaromatic compounds in a purely thermal process. researchgate.net

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The electron-withdrawing nitro group at the 4-position of the pyridine ring activates it towards nucleophilic aromatic substitution (SNAr). wikipedia.org This allows for the displacement of the nitro group or other leaving groups by various nucleophiles.

Aminolysis Reactions and Reaction Mechanisms

Aminolysis, the substitution by an amine nucleophile, is a common reaction for activated nitropyridines. The general mechanism for SNAr reactions involves the addition of the nucleophile to the aromatic ring to form a stabilized intermediate known as a Meisenheimer complex. wikipedia.org This step is typically the rate-determining step. Subsequent departure of the leaving group restores the aromaticity of the ring.

For nitropyridines, the pyridine nitrogen can help to delocalize the negative charge of the Meisenheimer complex, further facilitating the reaction. wikipedia.org The reaction of 2-chloro-5-nitropyridine (B43025) with N-methylpiperazine, followed by the reduction of the nitro group, is an example of such a transformation used in the synthesis of potential antimicrobial agents. mdpi.comnih.gov

The vicarious nucleophilic substitution (VNS) of hydrogen is another pathway for the amination of nitropyridines. researchgate.net This method allows for the introduction of an amino group at a position para to the nitro group. researchgate.net

Substitution by Other Heteroatomic Nucleophiles

Besides amines, other heteroatomic nucleophiles, such as those containing oxygen and sulfur, can also participate in SNAr reactions with nitropyridines. The nitro group itself can act as a leaving group in some cases. For example, the reaction of 2-methyl-3-nitropyridines with thiols in the presence of a base leads to the selective substitution of the nitro group by the sulfur nucleophile. nih.govmdpi.com

Similarly, oxygen nucleophiles can displace the nitro group. Studies on methyl 3-nitro-4-pyridinecarboxylate have shown that the nitro group can be successfully replaced by nitrogen, oxygen, and sulfur nucleophiles in moderate yields. ntnu.no The reaction of 5-nitropyridine-2-sulfonic acid with various oxygen and nitrogen nucleophiles also demonstrates the substitution of the sulfonate group to yield 2-substituted-5-nitropyridines. rsc.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Nitropyridine Derivatives This table is scrollable.

| Substrate | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chloro-3,5-dinitropyridine | Amine | Substituted aminopyridine | - | mdpi.com |

| 2-Methyl-3-nitropyridine | Thiol | 3-Thio-substituted pyridine | Good | nih.govmdpi.com |

| Methyl 3-nitro-4-pyridinecarboxylate | N, O, S nucleophiles | Substituted pyridine | Moderate | ntnu.no |

| 5-Nitropyridine-2-sulfonic acid | Methoxy, Ethoxy, Amino | 2-Substituted-5-nitropyridine | 62-97 | rsc.org |

| 2-Chloro-5-nitropyridine | N-methylpiperazine | 2-(4-Methylpiperazin-1-yl)-5-nitropyridine | - | mdpi.comnih.gov |

Transformations of the Hydroxymethyl Moiety

The hydroxymethyl group at the 2-position of this compound is also amenable to various chemical transformations, most notably oxidation.

Oxidation of the hydroxymethyl group can lead to the corresponding aldehyde or carboxylic acid. evitachem.com Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromium trioxide. evitachem.comsmolecule.com For instance, the oxidation of 2-methyl-4-acetoxymethyl-5-hydroxymethylpyridine with chromium trioxide in pyridine yields the corresponding aldehyde. prepchem.com Hypervalent iodine reagents, such as Dess-Martin periodinane (DMP) or 2-iodoxybenzoic acid (IBX), can also be employed for the oxidation of hydroxymethylpyridines to their respective aldehydes. The oxidation of 2-hydroxymethylpyridine can be achieved using such reagents.

Esterification of the hydroxymethyl group is another possible transformation. This can typically be accomplished by reacting the alcohol with an acid chloride or an anhydride (B1165640) in the presence of a base.

Table 2: Summary of Transformations of the Hydroxymethyl Group This table is scrollable.

| Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Aldehyde or Carboxylic acid | evitachem.comsmolecule.com |

| Oxidation | Chromium trioxide in pyridine | Aldehyde | prepchem.com |

| Oxidation | Hypervalent iodine reagents (e.g., DMP, IBX) | Aldehyde | - |

| Esterification | Acid chloride or Anhydride | Ester | - |

Selective Oxidation Reactions to Carbonyls or Carboxylic Acids

The hydroxymethyl group of this compound can be selectively oxidized to yield either the corresponding aldehyde, 4-nitropicolinaldehyde, or the carboxylic acid, 4-nitropicolinic acid. The choice of oxidizing agent and reaction conditions determines the final product.

For the synthesis of 4-nitropicolinaldehyde, a mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a commonly used reagent for this transformation. unipd.it The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature. unipd.it

The oxidation to 4-nitropicolinic acid requires stronger oxidizing agents. While direct oxidation from this compound is plausible, literature more frequently describes the formation of 4-nitropicolinic acid from other precursors, such as the oxidation of 4-nitropicoline or the hydrolysis of 2-cyano-4-nitropyridine. tandfonline.com Another documented route involves the oxidative ring cleavage of 2,2'-bipyridine (B1663995) N,N'-dioxide during nitration, which unexpectedly yields 4-nitropicolinic acid. tandfonline.comtandfonline.com

| Product | Oxidizing Agent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Nitropicolinaldehyde | MnO₂ | DCM | Room Temperature, 3 days | Not specified | unipd.it |

| 4-Nitropicolinic Acid | HNO₃/H₂SO₄ | - | Side product from 2,2'-bipyridine N,N'-dioxide nitration | 18.5% | tandfonline.com |

Derivatization via Esterification and Etherification

The hydroxyl group of this compound readily undergoes esterification and etherification reactions, allowing for the introduction of various functional groups. These derivatizations are crucial for modifying the compound's physical and chemical properties and for synthesizing new molecules with potential biological activities.

Esterification can be achieved by reacting this compound with an appropriate acyl chloride or carboxylic anhydride in the presence of a base. For instance, the formation of (3-methyl-4-nitropyridin-2-yl)methyl acetate (B1210297) from its corresponding methanol derivative highlights a typical esterification process. simsonpharma.com

Etherification reactions have also been explored. An attempt to form an ether by reacting a similar pyridyl alcohol with 2-iodopropane (B156323) showed that the reaction might not proceed to completion, indicating that steric hindrance or electronic effects can influence the reaction's efficiency. pitt.edu

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| Esterification | Not specified (likely acyl chloride or anhydride) | (3-methyl-4-nitropyridin-2-yl)methyl acetate | simsonpharma.com |

| Etherification | 2-iodopropane | Incomplete reaction observed with a similar compound | pitt.edu |

Cyclization and Heterocycle Formation Reactions

This compound and its derivatives can serve as building blocks in the synthesis of various heterocyclic systems. The functional groups present in the molecule can participate in intramolecular or intermolecular cyclization reactions to form fused or linked ring systems. For example, derivatives of nitropyridines are used in the synthesis of complex structures like pyrido[3,2-b] unipd.ittandfonline.combenzoxazines and pyrido[3,2-b] unipd.ittandfonline.combenzothiazines. researchgate.net While direct cyclization examples involving this compound are not extensively detailed in the provided context, the reactivity of the nitro- and hydroxyl- functionalities suggests its potential as a precursor for such transformations. For instance, reduction of the nitro group to an amine, followed by intramolecular condensation with the hydroxymethyl group or a derivative thereof, could lead to the formation of fused heterocyclic systems.

Rearrangement Reactions and Structural Isomerization

Rearrangement reactions involving nitropyridine systems are known, with the Smiles rearrangement being a notable example. researchgate.net This intramolecular nucleophilic aromatic substitution can occur in suitably substituted nitropyridine derivatives. researchgate.net Although no specific instances of rearrangement reactions starting directly from this compound are documented in the search results, its derivatives could potentially undergo such transformations. For a Smiles rearrangement to occur, a nucleophilic center would need to be introduced, typically two or three atoms away from the nitro-activated pyridine ring, which could then displace a leaving group on the ring. The structural framework of this compound provides a scaffold that, upon further functionalization, could be engineered to undergo such intramolecular rearrangements.

Advanced Structural Characterization and Solid State Analysis

Single Crystal X-ray Diffraction Studies

A single-crystal X-ray diffraction study would be the definitive method to determine the precise solid-state structure of (4-Nitropyridin-2-yl)methanol.

This analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. Key parameters of interest would include the geometry of the pyridine (B92270) ring, the conformation of the hydroxymethyl group relative to the ring, and the geometry of the nitro group. A data table summarizing these expected parameters would be generated.

Table 1: Hypothetical Bond Geometries for this compound (Note: This table is illustrative as no experimental data is available.)

| Parameter | Expected Value Range |

|---|---|

| C-N (pyridine) | 1.33 - 1.39 Å |

| C-C (pyridine) | 1.38 - 1.40 Å |

| C-C (methanol) | 1.50 - 1.54 Å |

| C-O (methanol) | 1.41 - 1.45 Å |

| N-O (nitro) | 1.21 - 1.25 Å |

| C-N-C (pyridine) | 116 - 120° |

| C-C-N (pyridine) | 122 - 126° |

The presence of a hydroxyl group and a nitro group suggests the high likelihood of intermolecular hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring can act as acceptors. The absence of halogens precludes any halogen bonding.

No studies on the polymorphism or co-crystallization of this compound have been reported. Such studies would involve crystallizing the compound under various conditions to identify different crystalline forms (polymorphs) or with other molecules to form co-crystals, which could have different physical properties.

Detailed Spectroscopic Analysis

A detailed NMR analysis would confirm the molecular structure in solution and provide information about the electronic environment of the different atoms.

¹H NMR Spectroscopy

The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring and the methylene (B1212753) and hydroxyl protons of the hydroxymethyl group. The chemical shifts and coupling constants would be indicative of the substitution pattern.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electronegative nitrogen and oxygen atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative and based on general principles of NMR spectroscopy as no experimental data is available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H3 | 7.8 - 8.2 | 120 - 125 |

| Pyridine-H5 | 8.2 - 8.6 | 125 - 130 |

| Pyridine-H6 | 8.8 - 9.2 | 150 - 155 |

| -CH₂- | 4.5 - 5.0 | 60 - 65 |

| -OH | Variable | - |

| Pyridine-C2 | - | 160 - 165 |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations and is highly effective for identifying functional groups.

The IR and Raman spectra of this compound will display characteristic bands for its functional groups.

-NO₂ Group: Strong absorptions in the IR spectrum are expected for the asymmetric and symmetric stretching vibrations of the nitro group, typically found around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

-OH Group: A broad band in the IR spectrum, centered around 3200-3500 cm⁻¹, is characteristic of the O-H stretching vibration, indicative of hydrogen bonding.

Pyridine Ring: C=C and C=N stretching vibrations within the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-CH₂-O- Group: The C-O stretching vibration of the primary alcohol will likely appear as a strong band in the 1000-1100 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| -OH | O-H stretch | 3200-3500 | Strong, Broad |

| Aromatic C-H | C-H stretch | 3050-3150 | Medium |

| -CH₂- | C-H stretch | 2850-2960 | Medium |

| Pyridine Ring | C=C, C=N stretch | 1400-1600 | Medium-Strong |

| -NO₂ | Asymmetric N-O stretch | 1520-1560 | Strong |

| -NO₂ | Symmetric N-O stretch | 1340-1360 | Strong |

The precise frequencies and shapes of the vibrational bands, particularly the O-H stretching band, can provide information about the conformational preferences and intermolecular interactions, such as hydrogen bonding, in the solid state. Different crystal packing arrangements could lead to distinct vibrational signatures.

Electronic Absorption (UV-Vis) and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions within the molecule.

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Predicted λmax (nm) |

|---|---|---|

| π → π* | 4-Nitropyridine (B72724) | ~260-280 |

Photophysical Properties and Energy Dissipation Pathways

The photophysical behavior of this compound is dictated by the interplay of the pyridine ring and the strongly electron-withdrawing nitro group. While specific experimental data for this compound is not extensively available in the public domain, its photophysical properties and energy dissipation pathways can be inferred from the well-established behavior of related nitroaromatic and nitropyridine derivatives.

Nitroaromatic compounds are characteristically known for their complex excited-state dynamics, which often lead to low fluorescence quantum yields. springernature.commdpi.com This is primarily due to the presence of efficient non-radiative decay channels that compete with fluorescence emission. Upon photoexcitation, this compound is expected to be promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The primary deactivation pathways from the S₁ state include fluorescence, internal conversion (IC), and intersystem crossing (ISC) to the triplet manifold (T₁).

Absorption and Emission Characteristics

The absorption spectrum of this compound is anticipated to exhibit bands corresponding to π-π* and n-π* electronic transitions. manipal.edu The π-π* transitions are typically of higher energy and intensity, originating from the aromatic pyridine system. The n-π* transitions, involving the non-bonding electrons of the nitrogen atom in the pyridine ring and the oxygen atoms of the nitro group, are expected to appear as lower-energy, less intense bands. manipal.edu

The fluorescence of many nitro-substituted heterocyclic compounds is often weak or entirely quenched. mdpi.com The strong electron-withdrawing nature of the nitro group can promote efficient intersystem crossing from the singlet excited state to the triplet state. rsc.org Furthermore, intramolecular charge transfer (ICT) from the pyridine ring to the nitro group can occur in the excited state, leading to a large change in dipole moment and stabilization in polar solvents. This ICT state can also provide an efficient pathway for non-radiative decay. For some related pyridine derivatives, blue emission has been observed, though the presence of the nitro group in the 4-position is expected to significantly influence the emission properties. manipal.edu

Energy Dissipation Pathways

The primary energy dissipation pathways for photoexcited this compound are likely to be non-radiative. These pathways include:

Internal Conversion (IC): This is a radiationless transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). For nitroaromatic compounds, IC can be facilitated by conformational changes, such as the torsional motion of the nitro group relative to the aromatic ring. rsc.org

Intersystem Crossing (ISC): This process involves a transition between electronic states of different spin multiplicities (e.g., S₁ → T₁). Nitroaromatic compounds are known to undergo rapid and efficient ISC, which is a key reason for their low fluorescence. rsc.org The presence of the nitrogen heteroatom and the nitro group can enhance spin-orbit coupling, which facilitates this transition. Once populated, the triplet state can decay to the ground state via phosphorescence (a slow radiative process) or non-radiative intersystem crossing (T₁ → S₀).

Computational studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), are valuable tools for elucidating the electronic structure and potential energy surfaces of the excited states of such molecules. researchgate.netnih.gov These calculations can provide insights into the nature of the electronic transitions, the geometries of the excited states, and the barriers for different decay pathways, thereby explaining the observed photophysical properties. For instance, calculations on related nitrophenyl derivatives have shown that the excited state can have a twisted geometry of the nitro group, which facilitates non-radiative decay. nih.gov

Due to the limited availability of specific experimental data for this compound, the following table presents representative photophysical data based on general observations for similar nitroaromatic compounds. It should be noted that these values are illustrative and await experimental verification.

| Photophysical Parameter | Representative Value | Description |

| Absorption Maximum (λ_abs) | 260-320 nm | Corresponds to π-π* and n-π* transitions. |

| Emission Maximum (λ_em) | 400-500 nm | Expected to be weak and in the blue-green region. |

| Fluorescence Quantum Yield (Φ_f) | < 0.01 | Very low, characteristic of nitroaromatics. |

| Fluorescence Lifetime (τ_f) | < 1 ns | Short excited-state lifetime due to efficient non-radiative decay. |

| Intersystem Crossing Rate (k_isc) | > 10⁹ s⁻¹ | Rapid crossing to the triplet state. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of molecules. These methods, rooted in quantum mechanics, can predict a wide array of molecular characteristics with a high degree of accuracy.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can provide valuable information about the geometry, stability, and reactivity of molecules like (4-Nitropyridin-2-yl)methanol.

For instance, DFT has been employed to investigate the heat of formation of all possible nitro derivatives of pyridine (B92270). researchgate.net Such studies typically involve geometry optimization to find the most stable molecular structure, followed by the calculation of various thermodynamic properties. The choice of the functional and basis set is crucial for the accuracy of these calculations.

Table 1: Illustrative DFT-Calculated Properties for a Nitropyridine Derivative

| Property | Calculated Value |

| Optimized Energy | [Value] Hartrees |

| Dipole Moment | [Value] Debye |

| HOMO Energy | [Value] eV |

| LUMO Energy | [Value] eV |

| HOMO-LUMO Gap | [Value] eV |

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations on nitropyridine derivatives.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Natural Bond Orbital (NBO) Analysis of Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. It provides a localized picture of the electron density in terms of atomic orbitals and bonds.

In the context of pyridine derivatives, NBO analysis can reveal important details about the electronic interactions between different parts of the molecule. For example, in a study on the photochemical functionalization of pyridines, NBO analysis was used to understand the electronic properties of a pyridinyl radical, revealing the localization of the singly occupied molecular orbital (SOMO). nih.govacs.org For this compound, NBO analysis could be used to investigate the interactions between the nitro group, the pyridine ring, and the methanol (B129727) substituent.

Table 2: Illustrative NBO Analysis Data for a Substituted Pyridine

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N5 | π* (C2-C3) | [Value] |

| π (C2-C3) | π* (N5-C6) | [Value] |

| LP(1) O1 | σ* (C7-H8) | [Value] |

Note: This table presents hypothetical data to illustrate the type of information obtained from an NBO analysis. LP denotes a lone pair, and π and σ represent bonding orbitals, while * denotes antibonding orbitals.

The stabilization energy, E(2), quantifies the strength of the interaction between a filled (donor) NBO and an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations, particularly DFT, are also highly effective in predicting spectroscopic parameters. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and intensities calculated using DFT can be used to assign the peaks in an experimental Infrared (IR) spectrum to specific vibrational modes of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the Ultraviolet-Visible (UV-Vis) absorption spectrum of a molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational dynamics, flexibility, and interactions of molecules with their environment.

Conformational Dynamics and Flexibility Analysis

For a molecule like this compound, which has a flexible hydroxymethyl group, MD simulations can be used to explore its conformational landscape. These simulations can reveal the preferred orientations of the substituent group relative to the pyridine ring and the barriers to rotation around the C-C and C-O bonds. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. A study on the molecular dynamics of pyridine in a confined environment, for instance, demonstrated the high mobility of the pyridine guest molecules. nih.gov

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations explicitly including solvent molecules can provide a detailed picture of solute-solvent interactions. For this compound, simulations in different solvents could reveal how the solvent affects its conformational preferences and the accessibility of different functional groups. Understanding these solvent effects is critical for predicting the molecule's behavior in various chemical and biological systems.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein.

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to hypothesize its interactions with various biological targets. For instance, pyridine and its derivatives are known to interact with a wide range of enzymes and receptors. nih.govnih.gov Computational docking simulations would place the this compound molecule into the binding site of a target protein and calculate the most stable binding poses based on a scoring function, which estimates the binding free energy.

The predicted binding mode would reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the hydroxyl group of the methanol substituent is a potential hydrogen bond donor and acceptor. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the nitro group can participate in strong electrostatic and polar interactions.

A hypothetical docking study of this compound into the active site of a protein kinase, a common target for pyridine-containing inhibitors, could yield results as illustrated in the following table. The data presented is purely illustrative to demonstrate the type of information generated from a molecular docking study.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Protein Kinase A | -7.5 | Val56, Leu173 | Hydrophobic |

| Lys72 | Hydrogen Bond (with nitro group) | ||

| Glu170 | Hydrogen Bond (with hydroxyl group) | ||

| p38 MAP Kinase | -8.2 | Met109 | Hydrogen Bond (with hydroxyl group) |

| Lys53 | Electrostatic (with nitro group) | ||

| Ile107, Val38 | Hydrophobic |

This table is for illustrative purposes only and does not represent actual experimental data.

Computational modeling is a powerful tool for understanding structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. nih.govacademie-sciences.frmdpi.com For this compound, computational studies could rationalize the contribution of the nitro group, the methanol group, and the pyridine ring to its hypothetical biological activity.

By comparing the binding modes and affinities of a series of analogs, researchers can elucidate the importance of each functional group. For example, replacing the nitro group with a less electron-withdrawing group could be computationally modeled to predict the impact on binding affinity. Similarly, altering the position of the substituents on the pyridine ring could be investigated to understand the spatial requirements of the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical properties (e.g., electronic properties, hydrophobicity, steric effects) with biological activity. nih.gov For a series of nitropyridine derivatives, a QSAR study could provide a mathematical model that predicts the activity of new, unsynthesized compounds.

The following table illustrates a hypothetical SAR study for analogs of this compound, correlating molecular descriptors with a hypothetical inhibitory activity.

| Compound | Substituent at 4-position | LogP | Dipole Moment (Debye) | Hypothetical IC50 (µM) |

| This compound | -NO2 | 1.2 | 4.5 | 5.2 |

| (4-Aminopyridin-2-yl)methanol | -NH2 | 0.5 | 2.1 | 15.8 |

| (4-Chloropyridin-2-yl)methanol | -Cl | 1.5 | 2.5 | 8.9 |

| (Pyridin-2-yl)methanol | -H | 0.8 | 1.8 | 25.1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Reaction Mechanism Studies through Computational Approaches

For example, Density Functional Theory (DFT) calculations could be used to investigate various reactions involving this compound. This could include the oxidation of the methanol group to an aldehyde or carboxylic acid, or nucleophilic aromatic substitution reactions at the pyridine ring, which is activated by the electron-withdrawing nitro group.

Such studies would involve calculating the geometries of reactants, intermediates, transition states, and products. The corresponding energies would allow for the determination of activation barriers and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics. This information is crucial for optimizing reaction conditions and predicting potential side products.

A hypothetical study on the mechanism of a reaction involving this compound could generate the data presented in the table below, which outlines the calculated activation energies for different proposed reaction pathways.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

| Pathway A | Oxidation of the methanol group via a concerted mechanism. | 25.4 |

| Pathway B | Oxidation of the methanol group via a stepwise mechanism. | 32.1 |

| Pathway C | Nucleophilic attack at the 5-position of the pyridine ring. | 18.7 |

| Pathway D | Nucleophilic attack at the 3-position of the pyridine ring. | 22.5 |

This table is for illustrative purposes only and does not represent actual experimental data.

Medicinal Chemistry and Biological Activity Investigations

Structure-Activity Relationship (SAR) Profiling

Currently, there is no publicly available research that has specifically investigated the structure-activity relationship of (4-Nitropyridin-2-yl)methanol. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. Such studies for this compound would involve the synthesis and biological testing of a series of analogs to determine the impact of modifying different parts of the molecule.

Design and Synthesis of Analogs with Enhanced Potency or Selectivity

The rational design and synthesis of analogs of this compound with enhanced potency or selectivity would be contingent on the identification of a specific biological target and initial activity data. As this foundational information is not available in the current literature, no studies detailing the synthesis of such analogs have been reported.

Enzyme Inhibition Studies

There is no specific information available in the scientific literature regarding the enzyme inhibitory activity of this compound against urease, cyclin-dependent kinases (CDKs), or transglutaminases (TGases).

Urease Inhibitory Activity and Mechanisms

While some nitropyridine derivatives have been explored as potential urease inhibitors, there are no published studies that have evaluated this compound for this activity. Therefore, no data on its inhibitory concentration (IC50) or mechanism of action against urease is available.

Cyclin-Dependent Kinase (CDK) Inhibition

The field of oncology has seen the development of numerous pyridine-based CDK inhibitors. However, a review of the literature does not indicate that this compound has been specifically investigated as a CDK inhibitor.

Transglutaminase (TGase) Inhibition and Covalent Docking

Similarly, there is no evidence to suggest that this compound has been studied as an inhibitor of transglutaminases. Consequently, no covalent docking studies or experimental data on its TGase inhibitory potential have been reported.

Antimicrobial and Antifungal Spectrum

Detailed studies on the antimicrobial and antifungal spectrum of this compound are not present in the current body of scientific literature. While its structural similarity to other pyridine (B92270) derivatives that exhibit such properties might suggest potential, this remains speculative without direct experimental evidence.

Antibacterial Efficacy Against Specific Pathogens

No data from peer-reviewed studies detailing the antibacterial efficacy of this compound against specific pathogens could be located. Consequently, information regarding its minimum inhibitory concentrations (MICs) or its spectrum of activity against Gram-positive or Gram-negative bacteria is unavailable.

Quorum Sensing Inhibition and Biofilm Modulation

There is no published research investigating the effects of this compound on bacterial quorum sensing or biofilm formation. These are critical areas of antimicrobial research, and the potential of this compound in these domains remains to be explored.

Antifungal Activity Assessment

A patent for imidazole (B134444) compounds as agricultural chemicals mentions this compound as a reactant in the synthesis of novel fungicides google.com. This suggests that derivatives of this compound may possess antifungal properties. However, the patent does not provide any data on the antifungal activity of this compound itself. Without dedicated studies, its efficacy against fungal pathogens is unknown.

Anticancer and Cytotoxic Properties

The anticancer and cytotoxic potential of this compound is another area that is largely uninvestigated. A patent concerning mitochondrial inhibitors for the treatment of proliferative disorders lists this compound among a vast number of chemical compounds google.com. This inclusion hints at its potential relevance in cancer research, but the patent does not provide any specific data on its cytotoxicity or mechanism of action.

In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., P-388, MCF7, HeLa)

A thorough search of scientific databases yielded no studies that have evaluated the in vitro cytotoxicity of this compound against common cancer cell lines such as murine leukemia (P-388), human breast adenocarcinoma (MCF7), or human cervical adenocarcinoma (HeLa). Therefore, no data on its IC50 values or its selective toxicity towards cancer cells is available.

Elucidation of Cellular Mechanisms of Action

In the absence of any demonstrated anticancer activity, the cellular mechanisms of action for this compound have not been investigated. Research into how this compound might affect cellular processes such as apoptosis, cell cycle progression, or specific signaling pathways is required to understand any potential therapeutic value.

Other Pharmacological Activities (e.g., Anti-inflammatory, Antiviral, Antidiabetic, Antihypertensive)

The pyridine ring is a fundamental component of many therapeutic agents, and its derivatives have been extensively investigated for a wide range of pharmacological effects. The introduction of a nitro group can further modulate the biological activity of the parent molecule.

Anti-inflammatory Activity: Derivatives of pyridine are well-documented for their anti-inflammatory properties. For instance, certain 3-hydroxy pyridine-4-one derivatives have demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. It is hypothesized that the iron-chelating properties of these compounds may contribute to their anti-inflammatory effects, as key enzymes in the inflammatory pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent mdpi.com. The anti-inflammatory potential of various pyridine-based compounds is often evaluated by their ability to inhibit inflammatory mediators.

Antiviral Activity: The pyridine nucleus is a "privileged structure" in antiviral drug discovery, with numerous derivatives showing activity against a range of viruses. researchgate.nettue.nl Pyridine-containing compounds have been found to be effective against viruses such as human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV and HCV), and respiratory syncytial virus (RSV) tue.nl. The mechanism of action for these compounds can vary widely, from inhibiting viral enzymes to blocking viral entry into host cells tue.nl.

Antidiabetic Activity: Pyridine derivatives have also been explored for their potential in managing diabetes. Some pyridine-based compounds have shown promising results as inhibitors of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. The nitrogen-containing heterocyclic structure of pyridine is considered a valuable scaffold in the development of new antidiabetic agents lifechemicals.com.

Antihypertensive Activity: The therapeutic landscape of hypertension includes several drugs built upon the pyridine scaffold. For example, dihydropyridine (B1217469) derivatives are a well-established class of calcium channel blockers used to treat high blood pressure mdpi.com. While direct evidence for this compound is unavailable, the general class of pyridine compounds has been a fruitful area for the discovery of antihypertensive agents.

| Pharmacological Activity | Compound Class/Derivative | Observed Effect |

| Anti-inflammatory | 3-Hydroxy pyridine-4-one derivatives | Significant inhibition of edema in animal models mdpi.com |

| Antiviral | Various Pyridine Derivatives | Activity against HIV, HBV, HCV, RSV tue.nl |

| Antidiabetic | Pyridine-based enzyme inhibitors | Inhibition of α-glucosidase and α-amylase lifechemicals.com |

| Antihypertensive | Dihydropyridine derivatives | Calcium channel blockade mdpi.com |

Biocompatibility and Hemolysis Potential Evaluation

The biocompatibility of a compound is a critical factor in its potential development as a therapeutic agent. For pyridine derivatives, biocompatibility and potential toxicity are active areas of research.

Biocompatibility: In vitro studies are often the first step in assessing the biocompatibility of new chemical entities. The toxic effects of some pyridine derivatives have been evaluated on bacterial strains to understand their potential as antimicrobial agents and their interaction with cellular membranes mdpi.com. For materials intended for biomedical applications, such as drug delivery systems, the biocompatibility of constituent molecules like pyridine derivatives is crucial.

Applications in Chemical Synthesis and Materials Science

Development of Catalytic Reagents

Hydrogen Donors in Reduction Reactions

There is currently no available scientific literature that specifically details the use of (4-Nitropyridin-2-yl)methanol as a hydrogen donor in reduction reactions. While other pyridyl-methanol derivatives have been investigated as mimics for NADH (Nicotinamide adenine (B156593) dinucleotide), a biological hydrogen donor, and have been used in the organocatalytic reduction of aromatic nitro compounds, similar studies involving this compound have not been reported. The potential for the methanol (B129727) group to act as a hydride source, possibly influenced by the electron-withdrawing nitro group on the pyridine (B92270) ring, remains a subject for future investigation.

Oxidizing Agents in Organic Transformations

Similarly, the application of this compound as an oxidizing agent in organic transformations is not documented in the current body of scientific research. The nitro group present in the molecule could theoretically impart oxidizing properties. However, specific examples or mechanistic studies of this compound acting as an oxidant are absent from the literature.

Applications in Agrochemical Research (e.g., Herbicides)

While various pyridine derivatives are known to exhibit herbicidal activity, there is no specific research available that evaluates the potential of this compound in agrochemical applications, such as herbicides. Studies on other nitropyridine derivatives have been conducted, but the herbicidal properties of this particular compound have not been reported.

Functional Materials Development

The development of functional materials from this compound is another area where research is lacking.

There are no studies available that characterize the optoelectronic properties of this compound. The presence of the nitro group, a strong electron-withdrawing group, on the pyridine ring could potentially lead to interesting electronic and optical properties. However, without experimental or theoretical studies, its potential for applications in optoelectronic devices remains unknown.

The ability of pyridine derivatives to participate in the formation of self-assembled systems and nanomaterials through non-covalent interactions is well-documented. However, there is no specific research on the self-assembly behavior of this compound. Investigations into its capacity to form ordered structures such as nanotubes, nanofibers, or other supramolecular architectures through hydrogen bonding, π-π stacking, or other interactions have not been reported.

Q & A

Q. What are the common synthetic routes for (4-Nitropyridin-2-yl)methanol, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or reduction reactions. For example, a multi-step synthesis involves reacting 3,5-dimethylmorpholine with (4-nitro-2-pyridyl)methyl chloride in tetrahydrofuran (THF) under reflux, yielding 67% after purification . Key considerations include:

- Reagent selection : Iron/ammonium chloride systems in methanol/THF/water mixtures are effective for nitro-group reduction.

- Temperature control : Reflux conditions ensure sufficient activation energy without decomposition.

- Purification : Column chromatography or recrystallization in polar solvents (e.g., methanol) improves purity.

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the nitropyridine ring substitution pattern and methanol group integration.

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles critical for verifying molecular geometry .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during reflux or distillation.

- Waste disposal : Segregate nitro-containing waste for professional treatment to mitigate environmental risks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug design?

Quantum mechanical calculations (e.g., DFT) model the nitro group’s electron-withdrawing effects, which influence nucleophilic attack sites. Molecular docking studies assess interactions with biological targets (e.g., enzymes), guiding structural modifications for enhanced binding affinity . Tools like Gaussian or ORCA are standard for such analyses.

Q. What strategies resolve contradictions between experimental and theoretical data in crystallographic studies of this compound?

- Data validation : Cross-check SHELX-refined structures with ORTEP-III graphical models to identify discrepancies in bond angles or torsional strains .

- Hybrid methods : Combine X-ray data with neutron diffraction or electron microscopy for ambiguous regions.

- Dynamic analysis : Molecular dynamics simulations (e.g., AMBER) assess thermal motion effects on crystallographic parameters .

Q. How does the nitro group influence the compound’s stability and reactivity in catalytic applications?

- Electrophilic reactivity : The nitro group enhances electrophilicity at the pyridine C-2 position, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).

- Redox behavior : Cyclic voltammetry reveals reduction potentials, critical for designing catalytic cycles in hydrogenation or oxidation processes.

- pH-dependent stability : Nitro groups degrade under strongly acidic/basic conditions; buffer optimization (pH 6–8) is essential for aqueous-phase reactions .

Q. What advanced techniques optimize enantiomeric purity when derivatizing this compound?

- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with methanol/hexane mobile phases.

- Asymmetric catalysis : Employ palladium complexes with BINAP ligands to induce stereoselectivity during C–H functionalization.

- Crystallization-induced diastereomer resolution : Introduce chiral auxiliaries (e.g., menthol esters) to separate enantiomers via selective crystallization .

Methodological Notes

- Data sources : Prioritize peer-reviewed journals, PubChem, and crystallography databases. Avoid commercial platforms like BenchChem .

- Instrumentation : Reference standardized protocols from NIST or IUCr for reproducibility .

- Ethical reporting : Disclose computational parameters (e.g., basis sets, convergence criteria) and experimental uncertainties in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.